molecular formula C13H10N2 B1664678 6-Aminophenanthridine CAS No. 832-68-8

6-Aminophenanthridine

Cat. No.: B1664678
CAS No.: 832-68-8
M. Wt: 194.23 g/mol
InChI Key: FVCXJXKLDUJOFA-UHFFFAOYSA-N
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Scientific Research Applications

6-Aminophenanthridine has a wide range of applications in scientific research:

Safety and Hazards

6AP is classified as Acute Tox. 3 Oral - Eye Irrit. 2 . It is toxic if swallowed and causes serious eye irritation . The storage class code is 6.1C - Combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

Future Directions

6AP is a potent inhibitor of yeast and mammalian prions . It also specifically inhibits PFAR, the protein-folding activity borne by domain V of the large rRNA of the large subunit of the ribosome . This suggests that PFAR could be a potential therapeutic target for human protein misfolding diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Aminophenanthridine can be synthesized via a palladium-catalyzed insertion of isocyanides into N-sulfonyl-2-aminobiaryls. This method involves the C–H activation of N-sulfonyl-2-aminobiaryls and subsequent insertion of isocyanides . The reaction is typically carried out under mild conditions, making it an efficient and practical approach for synthesizing this compound with diverse functional groups.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the palladium-catalyzed synthesis mentioned above provides a robust route that could be adapted for larger-scale production .

Chemical Reactions Analysis

Types of Reactions: 6-Aminophenanthridine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: It can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phenanthridine derivatives, while substitution reactions can introduce various functional groups into the phenanthridine core .

Properties

IUPAC Name

phenanthridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c14-13-11-7-2-1-5-9(11)10-6-3-4-8-12(10)15-13/h1-8H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVCXJXKLDUJOFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30232216
Record name 6-Phenanthridinamine (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30232216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832-68-8
Record name 6-Aminophenanthridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenanthridine, 6-amino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000832688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Phenanthridinamine (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30232216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 832-68-8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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